Technical Guide: Spectral Data & Characterization of 1-(Difluoromethyl)-2-phenyl-1H-imidazole
Technical Guide: Spectral Data & Characterization of 1-(Difluoromethyl)-2-phenyl-1H-imidazole
The following technical guide provides an in-depth analysis of the spectral characteristics, synthesis, and structural identification of 1-(Difluoromethyl)-2-phenyl-1H-imidazole .
[1][2]
Executive Summary & Compound Identity
1-(Difluoromethyl)-2-phenyl-1H-imidazole is a specialized N-heterocyclic building block characterized by the direct attachment of a difluoromethyl (
| Property | Data |
| IUPAC Name | 1-(Difluoromethyl)-2-phenyl-1H-imidazole |
| CAS Registry Number | 220173-84-2 |
| Molecular Formula | |
| Molecular Weight | 194.18 g/mol |
| Structural Class | N-Difluoromethylated Azole |
| Key Application | Bioisostere for N-methyl/N-H groups in drug discovery; Ligand for coordination chemistry.[1][2][5] |
Spectral Characterization (NMR, IR, MS)[1][6][7]
A. Nuclear Magnetic Resonance (NMR) Spectroscopy
The definitive structural confirmation of 1-(difluoromethyl)-2-phenyl-1H-imidazole relies on the diagnostic signals of the
1.
H NMR Spectroscopy (Proton)
The most distinct feature is the triplet corresponding to the single proton on the difluoromethyl group.[2] This proton couples with the two chemically equivalent fluorine atoms (
-
Diagnostic Signal (
): A triplet centered between 7.20 – 7.60 ppm with a large geminal coupling constant ( ).[1][2] -
Aromatic Region: The phenyl ring protons appear as multiplets in the
7.30 – 7.80 ppm range.[2] The imidazole ring protons (H4 and H5) typically appear as doublets or singlets around 7.10 – 7.30 ppm , distinct from the benzimidazole analog where these would be part of a fused system.[2]
Table 1: Predicted & Reference
| Position | Shift ( | Multiplicity | Coupling ( | Assignment |
| N- | 7.28 – 7.60 | Triplet (t) | Difluoromethyl H | |
| Ar-H (Phenyl) | 7.40 – 7.60 | Multiplet (m) | — | Phenyl (meta/para) |
| Ar-H (Phenyl) | 7.70 – 7.85 | Multiplet (m) | — | Phenyl (ortho) |
| Im-H4/H5 | 7.10 – 7.30 | Doublet/Singlet | Imidazole Ring |
Note on Reference Data: The benzimidazole analog (1-(difluoromethyl)-2-phenyl-1H-benzo[d]imidazole) exhibits the
triplet at7.28 ( Hz) [1].[1][2] The non-fused imidazole is expected to show a similar shift for the proton, typically slightly downfield due to the electron-rich nature of the isolated imidazole ring.[1]
2.
F NMR Spectroscopy (Fluorine)
The
-
Diagnostic Signal: A doublet appearing around
-93.0 to -96.0 ppm .[1][2] -
Coupling: The doublet arises from coupling to the single geminal proton (
).[2]
3.
C NMR Spectroscopy (Carbon)
-
Carbon: Appears as a triplet at
108.0 – 112.0 ppm with a very large coupling constant ( ).[1][2] -
C2 (Imidazole): Quaternary carbon bonded to the phenyl ring, shifted downfield (
145.0 – 148.0 ppm).[2]
B. Mass Spectrometry (MS)
Mass spectrometry confirms the molecular weight and reveals a characteristic fragmentation pattern involving the loss of the difluoromethyl group.[2]
-
Molecular Ion (
): 194 (Base peak or significant intensity).[2] -
Fragmentation Pathway:
Figure 1: Proposed Mass Spectrometry Fragmentation Pathway for 1-(Difluoromethyl)-2-phenyl-1H-imidazole.
C. Infrared (IR) Spectroscopy[1][2][7][8]
-
C-F Stretching: Strong bands in the region 1050 – 1250 cm
.[1][2] -
C=N / C=C Stretching: Characteristic imidazole/phenyl ring vibrations at 1450 – 1600 cm
.[1][2] -
Absence of N-H: The disappearance of the broad N-H stretch (typically ~3200-3400 cm
in the precursor 2-phenylimidazole) confirms successful N-alkylation.[1][2]
Experimental Protocols & Synthesis
The synthesis of 1-(difluoromethyl)-2-phenyl-1H-imidazole is typically achieved via electrophilic difluoromethylation of 2-phenylimidazole.[1][2] Two primary protocols are established in the literature.
Method A: Using Chlorodifluoromethane ( )
This method uses an industrial refrigerant gas (Freon-22) as the difluorocarbene source.[1][2]
-
Reagents: 2-Phenylimidazole,
(gas), Base (KOH or NaOH), Phase Transfer Catalyst (TBAB), Solvent (Dioxane/H O or CH CN).[1] -
Conditions: Heated (50-70°C) in a sealed vessel or with continuous gas bubbling.
-
Mechanism: Base-mediated dehydrohalogenation of
generates singlet difluorocarbene [ ], which attacks the nucleophilic nitrogen of the imidazole.[1][2] Protonation of the resulting anion yields the product.[2]
Method B: Using Diethyl Bromodifluoromethylphosphonate
A milder, liquid-phase protocol using a Ruppert-Prakash-like reagent precursor [2].[1][2]
-
Reagents: 2-Phenylimidazole,
, KOH (aq), CH CN.[1] -
Conditions: 0°C to Room Temperature.
Figure 2: General Synthetic Workflow for N-Difluoromethylation.
References
-
Prakash, G. K. S., et al. (2013).[2] "N-Difluoromethylation of Imidazoles and Benzimidazoles Using the Ruppert-Prakash Reagent under Neutral Conditions." Organic Letters, 15(24), 6046–6049.
-
Mao, T., et al. (2018).[2][6] "N-Difluoromethylation of imidazoles and pyrazoles using BrCF2PO(OEt)2 under mild condition." Tetrahedron Letters, 59(27), 2625-2628.[1] [1]
-
Chemical Book/Molbase . "CAS 220173-84-2 Entry: 1-(Difluoromethyl)-2-phenyl-1H-imidazole."[1][2][3][4]
-
BenchChem . "Synthesis and Characterization of 1-Fluoro-1H-imidazole Derivatives."
Sources
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- 4. 1-(二氟甲基)-2-苯基-1H-咪唑 - CAS号 220173-84-2 - 摩贝百科 [m.molbase.cn]
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